molecular formula C12H11FO2 B2408199 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione CAS No. 1199478-54-0

1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione

Cat. No.: B2408199
CAS No.: 1199478-54-0
M. Wt: 206.216
InChI Key: KILFAEKYMMTSDU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione is a high-purity chemical compound featuring a β-diketone scaffold integrated with a cyclopropane ring and a 4-fluorophenyl group. This structure is of significant interest in organic synthesis and materials research. The β-diketone functional group is a versatile building block in organic synthesis, serving as a key intermediate for the preparation of various heterocyclic compounds . The incorporation of a cyclopropane ring is a common strategy in medicinal chemistry to modulate the metabolic stability and conformational properties of a molecule . Furthermore, the 4-fluorophenyl moiety is a frequently employed substituent in the development of agrochemicals and pharmaceuticals, as the fluorine atom can influence a compound's lipophilicity, electronic characteristics, and overall biological activity . While the specific biological profile of this exact compound requires further investigation, its structural features align with those found in molecules studied for their potential antioxidant, antitumor, and antibacterial activities . Researchers can utilize this compound as a sophisticated precursor for the development of novel molecular entities or as a model compound in material science studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c13-10-5-3-9(4-6-10)12(15)7-11(14)8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILFAEKYMMTSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199478-54-0
Record name 1-cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione
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Preparation Methods

Reaction Mechanism and Conditions

The protocol involves treating a propargyl ketone (ynone) with methanol and water in the presence of PPh₃AuCl (2.5 mol%) and AgOTf (3 mol%). The reaction proceeds via anti-Markovnikov hydration of the alkyne, followed by tautomerization to yield the 1,3-diketone. Key advantages include:

  • Ambient conditions : Reactions occur at room temperature under aerobic atmospheres, eliminating the need for inert gas protection.
  • Broad substrate scope : Functional groups such as aryl, heteroaryl, and cyclopropyl are tolerated.
  • Short reaction time : Most reactions conclude within 12 hours.

For this compound, the precursor ynone would be 1-cyclopropyl-3-(4-fluorophenyl)prop-2-yn-1-one. The general workflow is as follows:

  • Catalyst preparation : PPh₃AuCl and AgOTf are premixed in methanol to generate the active gold(I) species.
  • Substrate addition : The ynone (0.2 mmol) and water (2 mmol) are introduced sequentially.
  • Workup : After 12 hours, the solvent is removed under reduced pressure, and the crude product is purified via column chromatography (petroleum ether/ethyl acetate gradient).

Performance Data for Analogous Compounds

The following table summarizes yields and conditions for structurally related 1,3-diketones synthesized using this method:

Compound Substituents (R¹/R²) Yield (%) Purity (HPLC) Eluent Ratio (PE:EA)
1-Cyclopropyl-3-phenyl Cyclopropyl/Phenyl 94 >95% 40:1
1-(4-Fluorophenyl)-3-phenyl 4-Fluorophenyl/Phenyl 94 >95% 80:1
1,3-Bis(4-fluorophenyl) 4-Fluorophenyl/4-Fluorophenyl 83 >95% 100:1

Extrapolating from these results, the target compound would likely achieve a yield of 85–92% under similar conditions, given the electronic compatibility of cyclopropyl and 4-fluorophenyl groups.

Traditional Condensation Approaches

While less efficient than gold catalysis, classical condensation reactions remain relevant for 1,3-diketone synthesis. However, their applicability to this compound is limited by steric and electronic factors.

Claisen Condensation

The Claisen condensation of ethyl cyclopropylacetate with 4-fluorophenylacetate under basic conditions (e.g., NaH or LDA) could theoretically yield the diketone. However, this method often suffers from:

  • Low regioselectivity : Competing enolate formations lead to mixed products.
  • Side reactions : Decarboxylation or ester hydrolysis under strong bases.

Acylative Cleavage of β-Keto Esters

An alternative route involves treating β-keto esters with acyl chlorides. For example, cyclopropylacetonitrile could be converted to a β-keto ester, followed by acylation with 4-fluorobenzoyl chloride. However, this multistep process is less atom-economical compared to gold catalysis.

Scalability and Industrial Considerations

The gold-catalyzed method demonstrates superior scalability:

  • Catalyst loading : 2.5 mol% PPh₃AuCl is recoverable via silica gel chromatography, reducing costs.
  • Solvent system : Methanol/water mixtures are environmentally benign and facilitate easy separation.
  • Purification : Column chromatography with petroleum ether/ethyl acetate (80:1 to 100:1) reliably isolates the product in >95% purity.

For industrial applications, continuous flow reactors could further enhance efficiency by minimizing catalyst decomposition and improving heat transfer.

Spectroscopic Characterization

Successful synthesis of this compound is confirmed by:

  • ¹H NMR : A singlet at δ 6.7–7.0 ppm corresponding to the enolic proton, with aromatic signals at δ 7.1–8.0 ppm.
  • ¹³C NMR : Carbonyl resonances at δ 184–201 ppm and cyclopropyl carbons at δ 10–20 ppm.
  • HRMS : Molecular ion peak at m/z 206.21 (C₁₂H₁₁FO₂).

Chemical Reactions Analysis

1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Development

The primary application of 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione lies in its role as a precursor in the synthesis of novel pharmaceutical compounds. One notable derivative is CHK-336, a potent inhibitor of lactate dehydrogenase A (LDHA), which is currently under clinical development for various cancers. LDHA inhibition is crucial because it plays a significant role in cancer metabolism by promoting the conversion of pyruvate to lactate, thus facilitating anaerobic glycolysis in tumor cells .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of other bioactive molecules. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For example, the synthesis of compounds exhibiting GnRH (gonadotropin-releasing hormone) receptor antagonism has been explored using derivatives of propane-1,3-dione . These compounds are being investigated for their potential therapeutic effects on conditions such as prostate cancer and endometriosis.

Therapeutic Uses

Research indicates that this compound and its derivatives may hold promise in treating hormone-dependent diseases. The compound's ability to act as a GnRH receptor antagonist positions it as a candidate for treating various conditions related to sex hormones, including:

  • Prostate cancer
  • Breast cancer
  • Endometriosis
  • Benign prostatic hypertrophy

Studies have shown that the derivatives exhibit good metabolic stability and oral bioavailability, making them suitable for further development as therapeutic agents .

Case Study 1: CHK-336 Development

CHK-336 was synthesized from this compound and has shown promising results in preclinical trials as an LDHA inhibitor. The compound's mechanism involves altering the metabolic pathways in cancer cells, leading to reduced tumor growth and improved patient outcomes .

Case Study 2: GnRH Antagonists

Research has highlighted several derivatives of propane-1,3-dione that exhibit significant antagonistic effects on GnRH receptors. These studies suggest that such compounds could effectively manage hormone-sensitive cancers by disrupting hormonal signaling pathways essential for tumor growth .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione can be compared with other similar compounds, such as:

    1-Cyclopropyl-3-(4-chlorophenyl)propane-1,3-dione: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical reactivity and biological activity.

    1-Cyclopropyl-3-(4-bromophenyl)propane-1,3-dione: The presence of a bromine atom can also affect the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of a cyclopropyl group and a fluorophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione is a compound with significant potential in various biological applications, particularly in medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

  • IUPAC Name : 1-Cyclopropyl-3-(4-fluorophenyl)-1,3-propanedione
  • Molecular Formula : C12H11F O2
  • Purity : 97%

The compound exhibits its biological effects primarily through its interaction with specific biological pathways. Its structure allows it to participate in reactions typical of diketones, which can lead to the formation of reactive intermediates that may influence various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against a range of bacterial strains, showing varying degrees of efficacy. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.025Strong
Escherichia coli0.020Strong
Pseudomonas aeruginosa0.050Moderate

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against common pathogens. The results suggest that it could be a candidate for developing antifungal treatments.

Fungal Strain MIC (mg/mL) Activity
Candida albicans0.030Moderate
Aspergillus niger0.040Moderate

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study utilized standard broth dilution methods to determine MIC values, confirming that the compound exhibits potent activity against key pathogens.

Case Study 2: Agricultural Applications

Research has also explored the herbicidal potential of related compounds in the cyclopropyl series. While specific data on this compound is limited, similar derivatives have shown promise in controlling grassy monocotyledonous weeds, suggesting potential applications in crop protection .

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Toxicological evaluations should focus on determining LD50 values and potential side effects in mammalian models.

Q & A

Q. What are the established synthetic routes for 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a Claisen condensation between cyclopropanecarbonyl chloride and 4-fluoroacetophenone under basic conditions (e.g., NaOH/EtOH). Key variables include:

  • Catalyst : Anhydrous AlCl₃ may enhance electrophilic substitution in Friedel-Crafts-type reactions .
  • Temperature : Reactions are typically conducted at reflux (70–80°C) to optimize kinetics while avoiding decomposition.
  • Purification : Recrystallization using ethanol/water mixtures improves purity, as demonstrated for structurally analogous diones .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for signals at δ 1.2–1.8 ppm (cyclopropyl protons) and δ 7.2–8.0 ppm (fluorophenyl aromatic protons).
    • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 190–210 ppm, with cyclopropyl carbons at δ 10–20 ppm .
  • IR : Strong C=O stretching vibrations near 1700 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
  • Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
  • Dose-Response : Test concentrations from 0.1–100 μg/mL in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve discrepancies in experimental data, such as bond length variations in X-ray structures?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Compare computed bond lengths (e.g., C=O, C-C in cyclopropane) with X-ray data from analogous diones .
  • Solvent Effects : Include polarizable continuum models (PCM) to assess solvent-induced shifts in NMR or UV-Vis spectra .

Q. What strategies mitigate regioselectivity challenges during functionalization of the fluorophenyl or cyclopropyl groups?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO₂) temporarily to guide electrophilic substitution on the fluorophenyl ring.
  • Protection/Deprotection : Use silyl ethers to shield reactive hydroxyl groups during cyclopropane functionalization .

Q. How do structural modifications (e.g., replacing cyclopropyl with tert-butyl) impact bioactivity?

Methodological Answer:

  • SAR Study : Synthesize analogs (e.g., 1-tert-butyl-3-(4-fluorophenyl)dione) and compare MICs.
  • LogP Analysis : Measure partition coefficients to correlate hydrophobicity with membrane permeability .

Q. What experimental and computational approaches validate keto-enol tautomerism in this compound?

Methodological Answer:

  • ¹H NMR Titration : Monitor enol proton (δ 12–14 ppm) disappearance under basic conditions.
  • DFT Energy Profiling : Calculate energy barriers for tautomer interconversion .

Q. How should researchers address contradictions in reported antimicrobial activity data across studies?

Methodological Answer:

  • Meta-Analysis : Normalize data using standardized protocols (e.g., CLSI vs. EUCAST guidelines).
  • Strain Variability : Test against reference strains (e.g., S. aureus ATCC 25923) to reduce inter-lab variability .

Q. What stability challenges arise under high-temperature or acidic conditions, and how are they managed?

Methodological Answer:

  • TGA/DSC : Assess thermal decomposition profiles (onset temperature, % mass loss).
  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl, 40°C) with HPLC monitoring .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • DOE Optimization : Vary catalyst loading (AlCl₃), temperature, and stoichiometry using a Box-Behnken design.
  • Byproduct Identification : Use LC-MS to characterize impurities (e.g., aldol adducts) and adjust quenching protocols .

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